molecular formula C17H8Cl2F8N2O3 B1675420 Lufenuron CAS No. 130841-22-4

Lufenuron

Número de catálogo: B1675420
Número CAS: 130841-22-4
Peso molecular: 511.1 g/mol
Clave InChI: PWPJGUXAGUPAHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lufenuron is synthesized through a multi-step process involving several key reactions:

    Addition Reaction: 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is dissolved in dichloromethane, followed by the addition of potassium carbonate and dimethyl carbonate under ice bath conditions.

    Nitration Reaction: The intermediate product undergoes nitration to introduce nitro groups.

    Reduction Reaction: The nitro groups are reduced to amines.

    Esterification Reaction: The amines are esterified to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and effectiveness of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Lufenuron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives .

Aplicaciones Científicas De Investigación

Agricultural Applications

Lufenuron is predominantly used in agriculture as a pesticide, particularly against lepidopteran pests. It functions by inhibiting chitin synthesis, which is crucial for the development of insect exoskeletons.

Efficacy Against Insect Pests

A study evaluated the effectiveness of this compound on the larvae of Spodoptera litura, demonstrating significant mortality rates across various concentrations:

Concentration (ppm)Mortality Rate (%)Time After Treatment (Days)
2583.30 - 1005
501004
751003

The combined treatment method yielded the highest efficacy, achieving complete mortality within three days at all concentrations tested .

Impact on Non-target Species

Research indicates that this compound can affect water quality and aquatic life when used in oil palm cultivation. The adsorption characteristics of this compound in aqueous solutions were analyzed, revealing a maximum adsorption yield of 96.93% using activated carbon produced from oil palm shell . This finding highlights the potential environmental consequences of this compound application in agricultural settings.

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for controlling flea infestations in dogs and cats.

Flea Control Studies

Clinical studies have shown that this compound effectively reduces flea populations in pets. In controlled trials, it was demonstrated that this compound could significantly decrease flea egg hatch rates, thereby disrupting the flea life cycle . The compound's systemic action ensures prolonged efficacy against infestations.

Medical Applications

This compound has been investigated for its antifungal properties, particularly against dermatophytes.

Treatment of Dermatophytosis

In vitro and in vivo studies have indicated that this compound exhibits antifungal activity against dermatophyte infections. Its mechanism involves the inhibition of chitin synthesis in fungal cell walls, which is essential for their growth and reproduction . This application suggests a potential therapeutic role for this compound in treating fungal infections in humans.

Safety and Toxicology Studies

Safety assessments are crucial for understanding the implications of this compound use in various applications.

Toxicological Profile

Toxicological studies have assessed the safety of this compound in laboratory animals. For instance, a study involving dermal exposure in rabbits indicated minimal irritation at specified doses . Additionally, reproductive safety studies conducted on breeding dogs showed no significant adverse effects related to this compound administration .

Case Studies and Future Directions

Future research should focus on optimizing application methods to minimize environmental impacts while maximizing efficacy against target pests and pathogens. Additionally, exploring combinations with other pest control agents could enhance its effectiveness and sustainability.

Comparación Con Compuestos Similares

Uniqueness of Lufenuron: this compound is unique due to its high specificity for chitin synthesis inhibition and its broad-spectrum activity against various insect pests. Its effectiveness in both veterinary and agricultural applications sets it apart from other similar compounds .

Actividad Biológica

Lufenuron is a benzoylurea compound primarily recognized for its insecticidal properties, particularly as an insect growth regulator (IGR). It inhibits chitin synthesis, which is crucial for the development of the exoskeleton in insects. This article explores the biological activity of this compound, focusing on its effects on various organisms, including insects and mammals, as well as its biochemical impacts.

This compound disrupts the normal development of insects by inhibiting chitin synthesis during molting. This results in several physiological and developmental abnormalities, including:

  • Prolonged larval stages : Insects exposed to this compound often experience extended larval and pupal periods.
  • Reduced fecundity : The reproductive capabilities of treated insects are significantly impaired.
  • Mortality : Higher concentrations lead to increased mortality rates among larvae.

Insect Studies

  • Effects on Xanthogaleruca luteola :
    • This compound's LC30 and LC50 were determined to be 20.22 mg/l and 36.65 mg/l, respectively. Treated larvae exhibited longer developmental periods and no successful reproduction in females .
    • Biochemical analysis indicated a decrease in carbohydrate, lipid, and protein levels while increasing glycogen content at higher concentrations .
  • Impact on Tribolium castaneum :
    • Larval mortality rates increased with this compound concentrations; at 0.08 ppm, mortality reached 29.8% after five days .
    • The emergence of F1 adults was suppressed by up to 99.6% compared to controls .
  • Sub-lethal effects on Earias vittella :
    • Exposure to sub-lethal concentrations caused prolonged larval and pupal durations and reduced adult longevity. Notably, fecundity was significantly lowered in both parental and F1 generations .

Mammalian Studies

  • Use in Veterinary Medicine :
    • This compound has been used effectively to treat fungal infections in dogs and cats, showing resolution of lesions within approximately 21 days for dogs and 12 days for cats after treatment .
    • A retrospective study involving 156 dogs and 201 cats indicated that this compound provided a rapid method for treating dermatophytosis without significant adverse effects .
  • Toxicological Studies :
    • Research has demonstrated that this compound can induce reproductive toxicity and genotoxic effects in mammals. Dams exposed to this compound showed teratogenic abnormalities, including fetal growth retardation and skeletal malformations .
    • Histopathological examinations revealed significant damage to liver and kidney tissues in both treated dams and their fetuses .

Data Tables

Study Organism Effect Observed Concentration (mg/l) Outcome
Xanthogaleruca luteolaIncreased developmental periodLC30: 20.22, LC50: 36.65No reproduction
Tribolium castaneumIncreased larval mortality0.08 ppm29.8% mortality
Earias vittellaProlonged larval/pupal durationLC15 & LC40Reduced fecundity
Dogs/CatsResolution of fungal lesionsVaries (54-266 mg/kg)Effective treatment

Case Studies

  • Veterinary Application : A case study involving 156 dogs treated with this compound showed that all treated dogs resolved their lesions within an average of 21 days post-treatment. In contrast, untreated control animals took approximately 90 days to resolve similar conditions .
  • Genotoxicity Assessment : In a study assessing the genotoxic effects of this compound on pregnant dams, significant DNA damage was noted alongside histological changes in liver tissues . This raises concerns about the safety of this compound use in sensitive populations.

Propiedades

IUPAC Name

N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPJGUXAGUPAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034357
Record name N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103055-07-8, 130841-22-4, 130841-26-8
Record name Lufenuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103055-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lufenuron [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103055078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lufenuron, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lufenuron, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lufenuron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lufenuron
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzamide, N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUFENURON, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4629851K7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUFENURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R754M4918
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUFENURON, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CR45YMS74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lufenuron
Reactant of Route 2
Reactant of Route 2
Lufenuron
Reactant of Route 3
Reactant of Route 3
Lufenuron
Reactant of Route 4
Lufenuron
Reactant of Route 5
Reactant of Route 5
Lufenuron

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.